



# Spectroscopic Data of 1-(6-phenoxyhexyl)-1Himidazole: A Technical Guide

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Compound of Interest

Compound Name: 1-(6-phenoxyhexyl)-1H-imidazole

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This technical guide provides a detailed overview of the expected spectroscopic data for the compound **1-(6-phenoxyhexyl)-1H-imidazole**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds and general principles of spectroscopy. Detailed experimental protocols for acquiring such data are also provided.

## **Predicted Spectroscopic Data**

The following tables summarize the expected quantitative data for **1-(6-phenoxyhexyl)-1H-imidazole**. These predictions are derived from spectral data of analogous compounds containing **1-alkyl-1H-imidazole** and phenoxyalkyl functionalities.[1][2][3][4]

Table 1: Predicted <sup>1</sup>H NMR Data



Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
~7.70	S	1H	H-2 (imidazole)
~7.30-7.25	t	2H	Ar-H (meta)
~7.15	S	1H	H-4/H-5 (imidazole)
~7.05	S	1H	H-4/H-5 (imidazole)
~6.95-6.90	m	3H	Ar-H (ortho, para)
~4.10	t	2H	N-CH <sub>2</sub> -
~3.95	t	2H	O-CH <sub>2</sub> -
~1.85	р	2H	N-CH <sub>2</sub> -CH <sub>2</sub> -
~1.70	р	2H	O-CH2-CH2-
~1.40-1.30	m	4H	-CH2-CH2-CH2-CH2-

Solvent: CDCl $_3$ , Reference: TMS at 0 ppm. Multiplicities: s = singlet, t = triplet, p = pentet, m = multiplet.

Table 2: Predicted <sup>13</sup>C NMR Data



Chemical Shift (δ, ppm)	Assignment
~159.0	Ar-C (C-O)
~137.0	C-2 (imidazole)
~129.5	Ar-C (meta)
~128.5	C-4/C-5 (imidazole)
~121.0	Ar-C (para)
~119.0	C-4/C-5 (imidazole)
~114.5	Ar-C (ortho)
~67.5	O-CH <sub>2</sub> -
~47.0	N-CH <sub>2</sub> -
~30.0	N-CH <sub>2</sub> -CH <sub>2</sub> -
~29.0	O-CH <sub>2</sub> -CH <sub>2</sub> -
~26.5	-CH <sub>2</sub> -
~25.5	-CH <sub>2</sub> -

Solvent: CDCl₃

Table 3: Predicted IR Data



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3150-3100	Medium	C-H stretching (imidazole ring)
3070-3030	Medium	C-H stretching (aromatic ring)
2940-2860	Strong	C-H stretching (aliphatic)
~1600, ~1495	Strong	C=C stretching (aromatic ring)
~1510	Strong	C=N stretching (imidazole ring)
1245-1240	Strong	Asymmetric C-O-C stretching (aryl ether)
1040-1030	Medium	Symmetric C-O-C stretching (aryl ether)
~750, ~690	Strong	C-H out-of-plane bending (monosubstituted benzene)

Table 4: Predicted Mass Spectrometry Data

m/z	lon
244.16	[M] <sup>+</sup> (Molecular Ion)
177.10	[M - C <sub>6</sub> H <sub>5</sub> O] <sup>+</sup>
151.08	[M - C <sub>6</sub> H <sub>11</sub> N <sub>2</sub> ] <sup>+</sup>
94.04	[C <sub>6</sub> H <sub>5</sub> OH] <sup>+</sup>
81.06	[C5H7N2]+
68.05	[C <sub>3</sub> H <sub>4</sub> N <sub>2</sub> ] <sup>+</sup>

Ionization Mode: Electron Ionization (EI)

# **Experimental Protocols**



The following sections detail the generalized methodologies for acquiring the spectroscopic data.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To determine the carbon-hydrogen framework of the molecule.

### Methodology:

- · Sample Preparation:
  - Weigh approximately 5-10 mg of the solid sample for <sup>1</sup>H NMR (20-50 mg for <sup>13</sup>C NMR) and place it in a clean, dry vial.[5]
  - Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should fully dissolve the compound.[6]
  - Vortex or gently sonicate the vial to ensure the sample is completely dissolved.[5]
  - Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.[5]
  - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
  - The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
  - The instrument is locked onto the deuterium signal of the solvent.
  - Shimming is performed to optimize the homogeneity of the magnetic field.
  - For <sup>1</sup>H NMR, a standard pulse sequence is used. For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is common.
  - Data is acquired, Fourier transformed, and phase corrected.
- Data Processing:



- The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[7]
- Integration of the peaks in the <sup>1</sup>H NMR spectrum is performed to determine the relative number of protons.
- Coupling constants (J-values) are measured from the splitting patterns.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

### Methodology:

- Sample Preparation (Thin Solid Film Method):
  - Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.[8]
  - Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
  - Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[8]
- Instrument Setup and Data Acquisition:
  - The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.
  - A background spectrum of the clean, empty sample compartment is recorded.
  - The salt plate with the sample film is placed in the sample holder.
  - The sample spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.
- Data Processing:
  - The background spectrum is automatically subtracted from the sample spectrum.



- The resulting spectrum displays absorbance or transmittance as a function of wavenumber (cm<sup>-1</sup>).
- The characteristic absorption bands are identified and assigned to specific functional groups.

## **Mass Spectrometry (MS)**

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

### Methodology:

- Sample Preparation:
  - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile organic solvent (e.g., methanol, acetonitrile).[10]
  - For some techniques, the sample may be introduced directly as a solid.
- Instrument Setup and Data Acquisition:
  - The analysis is typically performed using a mass spectrometer with an Electron Ionization
     (EI) or Electrospray Ionization (ESI) source.[11][12]
  - In EI, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[12]
  - The resulting ions are accelerated and separated based on their mass-to-charge ratio
     (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[11]
  - The detector records the abundance of each ion.
- Data Processing:
  - The mass spectrum is plotted as relative intensity versus m/z.
  - The peak with the highest m/z often corresponds to the molecular ion [M]+, which provides the molecular weight.



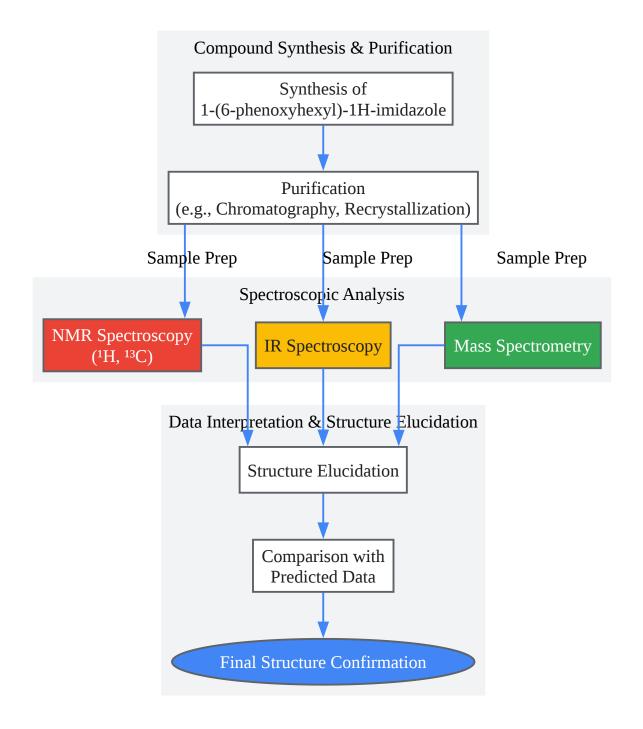
• The other peaks (fragment ions) provide information about the structure of the molecule.

# **Visualizations**

## **Spectroscopic Analysis Workflow**

The following diagram illustrates the general workflow for the spectroscopic characterization of a newly synthesized organic compound.





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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.



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